- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,

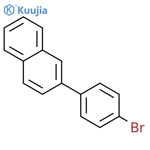

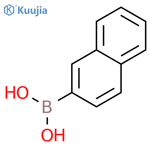

Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

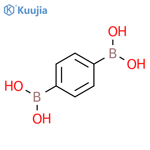

918655-03-5 structure

Nom du produit:4-(Naphthalen-2-yl)phenylboronic acid

Numéro CAS:918655-03-5

Le MF:C16H13BO2

Mégawatts:248.084224462509

MDL:MFCD09260454

CID:796907

PubChem ID:253659968

4-(Naphthalen-2-yl)phenylboronic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(Naphthalen-2-yl)phenylboronic acid

- (4-(Naphthalen-2-yl)phenyl)boronic acid

- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)

- (4-naphthalen-2-ylphenyl)boronic acid

- 4-(2-Naphthyl)benzeneboronic acid

- 4-(2-naphthyl)phenylboronic acid

- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-

- C16H13BO2

- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)

- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)

-

- MDL: MFCD09260454

- Piscine à noyau: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H

- La clé Inchi: ICQAKBYFBIWELX-UHFFFAOYSA-N

- Sourire: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O

Propriétés calculées

- Qualité précise: 248.10086g/mol

- Charge de surface: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 2

- Nombre de liaisons rotatives: 2

- Masse isotopique unique: 248.10086g/mol

- Masse isotopique unique: 248.10086g/mol

- Surface topologique des pôles: 40.5Ų

- Comptage des atomes lourds: 19

- Complexité: 287

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

- Couleur / forme: White to Yellow Solid

- Dense: 1.23

- Point d'ébullition: 463℃ at 760 mmHg

- Point d'éclair: 463 ºCat 760 mmHg

- Indice de réfraction: 1.676

- Le PSA: 40.46000

- Le LogP: 2.18660

4-(Naphthalen-2-yl)phenylboronic acid Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Conditions de stockage:Room temperature

4-(Naphthalen-2-yl)phenylboronic acid Données douanières

- Code HS:2931900090

- Données douanières:

Code douanier chinois:

2931900090Résumé:

Autres composés organiques - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Résumé:

2931900090. Autres composés organo - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

4-(Naphthalen-2-yl)phenylboronic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271809-250 mg |

4-(2-Naphthyl)phenylboronic acid, 95%; . |

918655-03-5 | 95% | 250MG |

€67.80 | 2023-02-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0946-200mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | contains varying amounts of Anhydride | 200mg |

¥135.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-5g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 95% | 5g |

¥143.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-250mg |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 250mg |

¥38.0 | 2021-09-08 | ||

| Alichem | A242000301-500mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | 98% | 500mg |

$931.00 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815067-250mg |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 97% | 250mg |

¥29.40 | 2022-09-01 | |

| TRC | N325010-100mg |

4-(Naphthalen-2-yl)phenylboronic Acid |

918655-03-5 | 100mg |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-1g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 1g |

¥128.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-25g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 95% | 25g |

¥545.0 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-250mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | 97% | 250mg |

¥27 | 2024-05-20 |

4-(Naphthalen-2-yl)phenylboronic acid Méthode de production

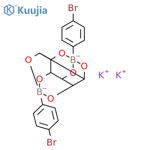

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h

1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h

Référence

- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol , Water ; 5 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Référence

- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,

Synthetic Routes 6

Conditions de réaction

Référence

- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight

1.3 Reagents: Water

Référence

- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt

1.3 Reagents: Water

Référence

- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 2 h, 80 °C

Référence

- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Trimethyl borate ; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -10 °C → 0 °C; 0 °C → -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt

Référence

- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Référence

- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,

4-(Naphthalen-2-yl)phenylboronic acid Raw materials

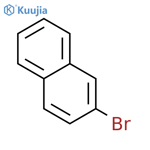

- 2-Bromonaphthalene

- 1,4-Phenylenediboronic acid

- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

- 2-Naphthylboronic acid

- 2-(4-Bromophenyl)naphthalene

4-(Naphthalen-2-yl)phenylboronic acid Preparation Products

4-(Naphthalen-2-yl)phenylboronic acid Littérature connexe

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid) Produits connexes

- 917380-58-6(Boronic acid, B-(6-phenyl-1-pyrenyl)-)

- 870774-29-1(3-(2-Naphthyl)phenylboronic Acid)

- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)

- 881913-20-8([3-(naphthalen-1-yl)phenyl]boronic acid)

- 597554-03-5(10-(2-Naphthyl)anthracene-9-boronic Acid)

- 4151-80-8(BPDA)

- 334658-75-2((10-Phenylanthracen-9-yl)boronic acid)

- 870774-25-7((4-(naphthalen-1-yl)phenyl)boronic acid)

- 5122-95-2(3-Biphenylboronic acid)

- 128388-54-5((3,5-Diphenylphenyl)boronic Acid)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:918655-03-5)4-(Naphthalen-2-yl)phenylboronic acid

Pureté:99%

Quantité:100g

Prix ($):366.0